3-Methoxythioanisole
Overview
Description
3-Methoxythioanisole, also known as 1-methoxy-3-(methylsulfanyl)benzene, is an organic compound with the molecular formula C8H10OS. It is a clear liquid with a molecular weight of 154.23 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxythioanisole can be synthesized through several methods. One common method involves the alkylation of 3-methoxybenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at low temperatures (around 3°C) and then allowed to warm to room temperature. The product is then extracted and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxythioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions. For example, nitration and halogenation reactions can introduce nitro or halogen groups into the benzene ring.
Reduction: The compound can be reduced to form the corresponding thiol and methoxybenzene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro-3-methoxythioanisole, halogenated derivatives.
Reduction: 3-methoxybenzenethiol, methoxybenzene.
Scientific Research Applications
3-Methoxythioanisole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for complex molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxythioanisole involves its interaction with various molecular targets and pathways. The methoxy and methylthio groups can participate in electron transfer reactions, making the compound a useful probe in studies of redox processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
4-Methoxythioanisole: Similar structure but with the methoxy and methylthio groups in different positions on the benzene ring.
Thioanisole: Lacks the methoxy group, making it less versatile in certain reactions.
Methoxybenzene (Anisole): Lacks the methylthio group, limiting its use in sulfur-related studies.
Uniqueness: 3-Methoxythioanisole’s combination of methoxy and methylthio groups provides unique reactivity and versatility in chemical synthesis. Its ability to participate in both sulfur and oxygen chemistry makes it a valuable compound for a wide range of applications.
Properties
IUPAC Name |
1-methoxy-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVQVOXDIOKVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299933 | |
Record name | 3-Methoxythioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-74-1 | |
Record name | 3-Methoxythioanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2388-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxythioanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2388-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxythioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxythioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methoxythioanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GZ952C3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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